
5-(2-Methoxyethylamino)-2-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyethylamino)-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) and a methoxyethylamino group (-CH2CH2OCH3) attached to a pyridine ring. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethylamino)-2-nitropyridine typically involves the nitration of a suitable pyridine precursor followed by the introduction of the methoxyethylamino group. One common method involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitropyridine. The nitropyridine is then reacted with 2-methoxyethylamine under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve these goals.
化学反应分析
Types of Reactions
5-(2-Methoxyethylamino)-2-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(2-Methoxyethylamino)-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxyethylamino group.
科学研究应用
5-(2-Methoxyethylamino)-2-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 5-(2-Methoxyethylamino)-2-nitropyridine depends on its specific application and the biological target it interacts with
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its target, such as inhibiting enzyme activity, blocking receptor signaling, or inducing cellular responses.
相似化合物的比较
5-(2-Methoxyethylamino)-2-nitropyridine can be compared with other nitropyridine derivatives and compounds with similar functional groups. Some similar compounds include:
2-Nitropyridine: Lacks the methoxyethylamino group but shares the nitro group on the pyridine ring.
5-Amino-2-nitropyridine: Contains an amino group instead of the methoxyethylamino group.
5-(2-Hydroxyethylamino)-2-nitropyridine: Similar structure but with a hydroxyethylamino group instead of methoxyethylamino.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
884343-39-9 |
|---|---|
分子式 |
C8H11N3O3 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-6-nitropyridin-3-amine |
InChI |
InChI=1S/C8H11N3O3/c1-14-5-4-9-7-2-3-8(10-6-7)11(12)13/h2-3,6,9H,4-5H2,1H3 |
InChI 键 |
KXXAQCXUZWEWIP-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=CN=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
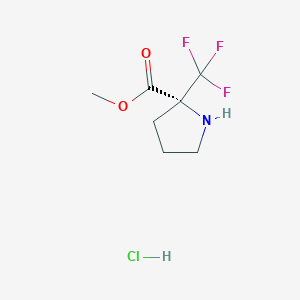
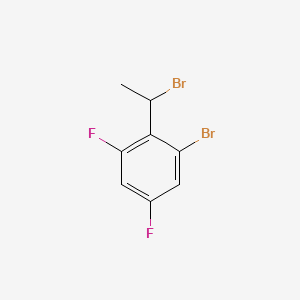
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
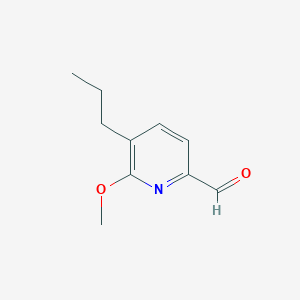
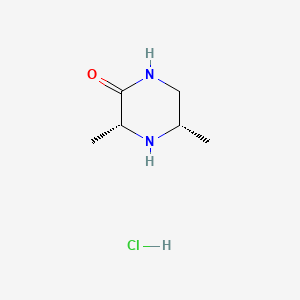
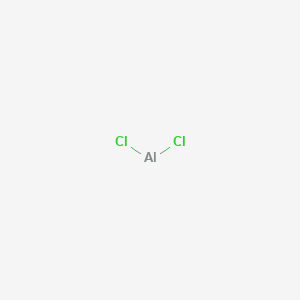
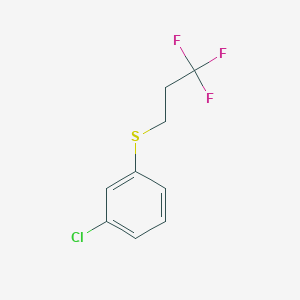

![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)

![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
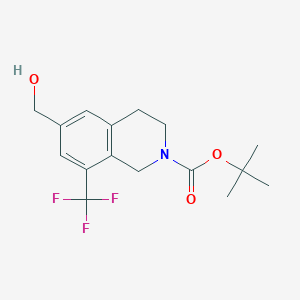
![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
